Methyl 2-(2-hydroxyphenyl)acetate
Overview
Description
“Methyl 2-(2-hydroxyphenyl)acetate” is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.18 and is also known by its IUPAC name "methyl (2-hydroxyphenyl)acetate" .
Synthesis Analysis
The synthesis of “this compound” involves adding 2-hydroxyphenylacetic acid to a methanol solution containing thionyl chloride . The mixture is stirred at room temperature for 3 hours, then filtered. The reaction liquid is concentrated under reduced pressure to obtain a residue, which is dissolved in ether, washed with a sodium bicarbonate solution, and water .Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrazole ring and a phenol ring . The tetrazole ring is inclined to the phenol ring by 2.85 degrees .Physical And Chemical Properties Analysis
“this compound” is a white to pale-yellow to yellow-brown solid . It has a density of 1.181±0.06 g/cm3 , a melting point of 122-124℃ , a boiling point of 115-120℃ (0.3 Torr) , and a flash point of 110°C . Its vapor pressure is 0.00692mmHg at 25°C .Scientific Research Applications
Crystal Structure Analysis
Methyl 2-(2-hydroxyphenyl)acetate has been studied for its crystal structure properties. In one study, it was identified as a major product from a specific chemical reaction, highlighting its relevance in crystallography and materials science (Lee, Ryu, & Lee, 2017).
Organic Synthesis and Chemistry Education
The compound has been involved in organic synthesis experiments, such as its preparation through a Grignard reaction. This process not only demonstrates its role in synthetic organic chemistry but also serves as a practical application in enhancing students' interest and skills in scientific research and experimentation (Min, 2015).
Ionic Liquids and CO2 Capture
Research on ionic liquids for CO2 capture and natural gas sweetening has explored compounds like N-methyl-2-hydroxyethylammonium acetate. The study of these ionic liquids, including their high-pressure CO2 solubility, is significant for environmental applications and energy industries (Mattedi, Carvalho, Coutinho, Alvarez, & Iglesias, 2011).
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of this compound have been synthesized for potential applications in drug development. For example, N-(2-Hydroxyphenyl)acetamide, a derivative, is an intermediate in the synthesis of antimalarial drugs. Studies have focused on the chemoselective acetylation and optimization of processes for synthesizing such intermediates (Magadum & Yadav, 2018).
Marine Biology and Pharmacology
In marine biology, compounds like 4-hydroxyphenethyl 2-(4-hydroxyphenyl)acetate have been isolated from marine fungi. These compounds are studied for their pharmacological properties, such as antioxidant activity and potential cytotoxicity against cancer cell lines (Wang, Tian, Hua, Lu, Sun, Wu, & Pei, 2009).
Polymer Science
The compound has been investigated in the context of polymer science. Studies have explored the polycondensation of related compounds, shedding light on the potential of this compound derivatives in the development of new polymers and materials (Stagnaro, Costa, & Gandini, 2001).
Safety and Hazards
“Methyl 2-(2-hydroxyphenyl)acetate” is associated with several hazard statements including H302, H315, H319, H335 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
Methyl 2-(2-hydroxyphenyl)acetate is an organic compound that is used in the field of life sciences for related research . It is also an intermediate for the fungicide azoxystrobin .
Pharmacokinetics
Its solubility in organic solvents such as benzene, toluene, and acetone suggests that it may have good bioavailability in organisms that can process these solvents.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in various solvents suggests that its availability and efficacy may be affected by the presence of these solvents in the environment
properties
IUPAC Name |
methyl 2-(2-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBSGGBDFJUSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176989 | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22446-37-3 | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22446-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl 2-(2-hydroxyphenyl)acetate in agricultural chemistry?
A1: this compound is a crucial building block in synthesizing methoxy-acrylate fungicides []. These fungicides are essential for protecting crops from fungal diseases, ensuring agricultural productivity.
Q2: How is this compound obtained for this application?
A2: A five-step synthesis starting from this compound has been developed to produce (5,6-Dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime, a key intermediate in methoxy-acrylate fungicide synthesis []. This process involves hydroxyl protection, oxime formation, methylation, cyclization, and deprotection reactions. This optimized route achieves a 27.0% overall yield with high purity (98.5%), making it suitable for industrial production [].
Q3: Beyond its synthetic utility, has this compound been found in natural sources?
A3: Yes, this compound has been isolated from the plant endophytic fungus Fusarium sp. HJY2 []. This finding suggests a potential role for this compound in the fungus's biology and highlights the diversity of natural products with potential applications in various fields.
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